

Hirshfeld surface analysis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Cat. No.: B178529

[Get Quote](#)

A Comparative Guide to the Hirshfeld Surface Analysis of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**

This guide provides a detailed comparison of the intermolecular interactions of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**, a significant heterocyclic compound, with its nine-membered ring analogue, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione. The analysis is based on Hirshfeld surface characterization, a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the subtle forces that govern molecular packing.

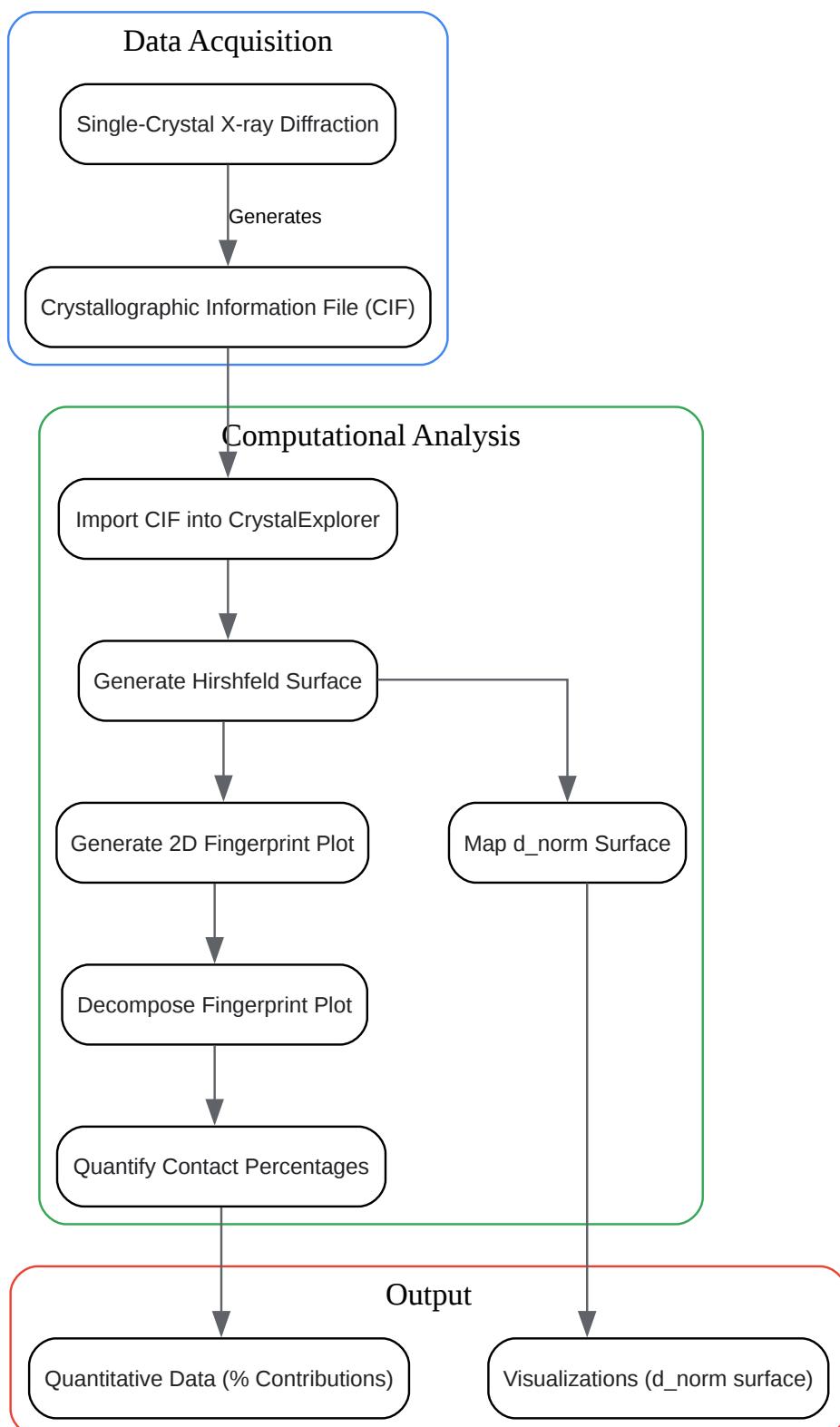
Data Presentation: Unveiling Intermolecular Interactions

The packing of molecules in a crystal is dictated by a variety of intermolecular interactions. Hirshfeld surface analysis, through the generation of two-dimensional fingerprint plots, allows for the quantification of these interactions. The table below summarizes the relative contributions of the most significant intermolecular contacts for **6-Methoxy-1,2,3,4-tetrahydrocarbazole** and its analogue.

Intermolecular Contact	6-Methoxy-1,2,3,4-tetrahydrocarbazole (% Contribution)	9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione (% Contribution)
H···H	63.7% [1] [2]	51.3% [2]
C···H/H···C	25.5% [1] [2]	15.2% [2]
O···H/H···O	7.5% [1] [2]	29.7% [2]
N···H/H···N	3.3% [1] [2]	1.1% [2]

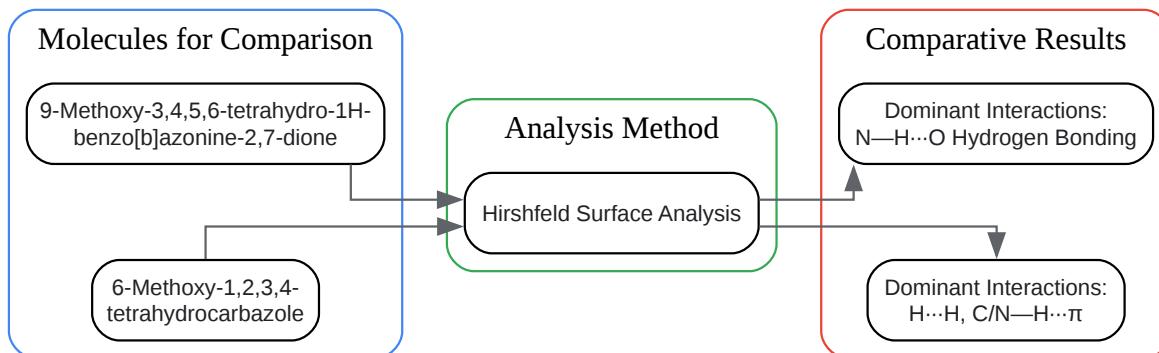
Analysis: The data reveals a distinct difference in the packing of the two molecules. For **6-Methoxy-1,2,3,4-tetrahydrocarbazole**, the dominant interactions are H···H and C···H/H···C contacts, which are characteristic of van der Waals forces and C/N—H···π interactions. In contrast, the nine-membered ring analogue, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, exhibits a significantly higher percentage of O···H/H···O interactions, indicative of strong amide N—H···O hydrogen bonding.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols: A Closer Look at the Methodology


The Hirshfeld surface analysis was performed using the CrystalExplorer software.[\[2\]](#) The general workflow for such an analysis is as follows:

- Crystal Structure Determination: The first step involves obtaining the crystal structure of the compound of interest using single-crystal X-ray diffraction. This provides the precise atomic coordinates and unit cell parameters.
- Hirshfeld Surface Generation: The crystallographic information file (CIF) is then imported into the CrystalExplorer software. The software calculates the Hirshfeld surface, which is defined as the region in space where the electron density of the promolecule (the molecule of interest) is greater than or equal to the sum of the electron densities of all other molecules in the crystal.

- Surface Property Mapping: Various properties can be mapped onto the Hirshfeld surface to visualize different aspects of the intermolecular interactions. A key property is the normalized contact distance (d_{norm}), which highlights regions of close contact. Red spots on the d_{norm} surface indicate contacts shorter than the van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue regions show longer contacts.[4][5][6]
- 2D Fingerprint Plot Generation: The software is used to generate two-dimensional fingerprint plots. These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e).[4]
- Decomposition of Fingerprint Plots: The overall fingerprint plot can be decomposed to show the contributions of specific atom-pair contacts, such as H···H, C···H/H···C, O···H/H···O, and N···H/H···N. The percentage contribution of each contact type to the total Hirshfeld surface is then calculated.[4]


Visualization of Experimental and Logical Workflows

To better illustrate the processes involved, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for Hirshfeld Surface Analysis.

[Click to download full resolution via product page](#)

Caption: Logical Flow of Molecular Interaction Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- To cite this document: BenchChem. [Hirshfeld surface analysis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b178529#hirshfeld-surface-analysis-of-6-methoxy-1-2-3-4-tetrahydrocarbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com